
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide, also known as MPB, is a chemical compound that has been widely used in scientific research as a selective antagonist of the melanocortin-4 receptor (MC4R). This receptor is involved in the regulation of food intake, energy expenditure, and glucose metabolism. Therefore, MPB has been studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Mechanism of Action
The mechanism of action of 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide involves its selective binding to MC4R and subsequent inhibition of α-MSH binding. This leads to a decrease in cAMP signaling and activation of pro-opiomelanocortin (POMC) neurons in the hypothalamus, resulting in reduced food intake and increased energy expenditure.
Biochemical and physiological effects:
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to have a variety of biochemical and physiological effects in animal models. It reduces food intake, body weight, and fat mass, while increasing energy expenditure and insulin sensitivity. 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has also been shown to improve glucose tolerance and reduce inflammation in obese mice.
Advantages and Limitations for Lab Experiments
One major advantage of using 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide in lab experiments is its high selectivity for MC4R, which allows for precise investigation of the role of this receptor in metabolic regulation. However, one limitation is that 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has a relatively short half-life in vivo, which may affect its efficacy and require frequent dosing in animal studies.
Future Directions
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide and MC4R. One area of interest is the development of more potent and selective MC4R antagonists for therapeutic use in metabolic disorders. Another area of research is the investigation of the role of MC4R in other physiological processes, such as inflammation and cardiovascular function. Additionally, the use of 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide in combination with other compounds or therapies may have synergistic effects on metabolic regulation.
Synthesis Methods
The synthesis of 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide involves the reaction between 2-(2-methylphenoxy)butyric acid and 2-(pyridin-2-ylmethyl)amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound in high yield and purity.
Scientific Research Applications
2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has been extensively used as a tool compound in various scientific studies to investigate the role of MC4R in metabolic regulation. It has been shown to inhibit the binding of α-melanocyte-stimulating hormone (α-MSH) to MC4R, thereby reducing food intake and increasing energy expenditure in animal models. 2-(2-methylphenoxy)-N-(2-pyridinylmethyl)butanamide has also been used to study the effects of MC4R on glucose metabolism and insulin sensitivity.
properties
IUPAC Name |
2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-8-13(16)2)17(20)19-12-14-9-6-7-11-18-14/h4-11,15H,3,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGSOJCBPZVABG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4943261.png)
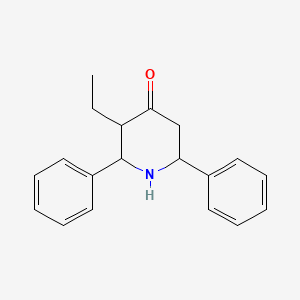
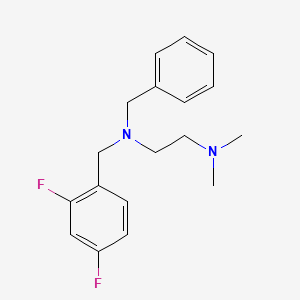
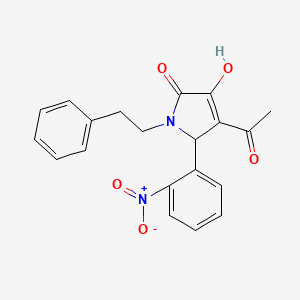
![N-(3-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4943281.png)
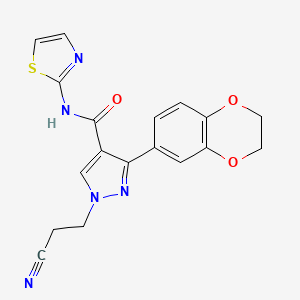
![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
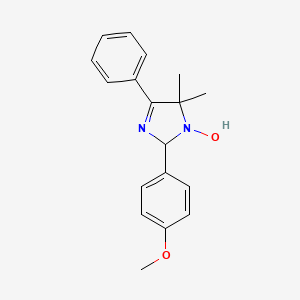
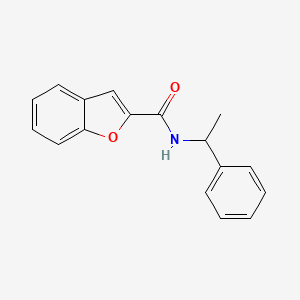
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)
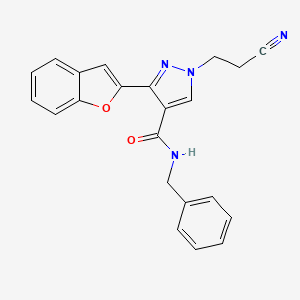
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)